ONO-8590580

概要

説明

ONO-8590580は、α5サブユニットを含むガンマアミノ酪酸A型受容体の負のアロステリックモジュレーターとして機能する新規化学化合物です。 この化合物は、前臨床モデルにおいて長期増強を促進し、認知機能の欠損を改善することが期待されています .

科学的研究の応用

ONO-8590580 has several scientific research applications:

Chemistry: It is used as a tool compound to study the modulation of gamma-aminobutyric acid type A receptors.

Biology: The compound is used to investigate the role of gamma-aminobutyric acid type A receptors in memory and cognitive functions.

Medicine: this compoundis being explored as a potential therapeutic agent for cognitive disorders such as Alzheimer’s disease.

Industry: The compound is used in the development of new drugs targeting gamma-aminobutyric acid type A receptors

作用機序

ONO-8590580は、α5サブユニットを含む組換えヒトガンマアミノ酪酸A型受容体のベンゾジアゼピン結合部位に結合することにより、その効果を発揮します。この結合は、ガンマアミノ酪酸誘発性塩化物チャネル活性の負のモジュレーションをもたらし、長期増強の強化と認知機能の改善につながります。 この化合物は、ヒト組換えα5β3γ2サブユニットを発現する細胞におけるガンマアミノ酪酸誘発性電流を選択的に阻害します .

生化学分析

Biochemical Properties

ONO-8590580 has been shown to bind to the benzodiazepine binding sites on recombinant human α5-containing GABAA receptors with a Ki of 7.9 nM . It exhibits functionally selective GABAA α5 negative allosteric modulator (NAM) activity for GABA-induced Cl- channel activity .

Cellular Effects

In cellular models, this compoundhas been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating GABA-induced currents in HEK293 cells expressing GABAA receptors . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compoundexerts its effects at the molecular level through its binding interactions with biomolecules. It binds to the benzodiazepine binding sites on recombinant human α5-containing GABAA receptors . This binding leads to a functionally selective inhibition of GABA-induced Cl- channel activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compoundhave been observed to change over time. For instance, in rat hippocampal slices, tetanus-induced long-term potentiation of CA1 synapse response was significantly augmented in the presence of 300 nM ONO-8590580 .

Dosage Effects in Animal Models

In animal models, the effects of this compoundvary with different dosages. For example, orally administered ONO-8590580 (1–20 mg/kg) dose-dependently occupied hippocampal GABAA α5 in a range of 40%–90% at 1 hour after intake .

Metabolic Pathways

Given its role as a GABAA α5 negative allosteric modulator, it is likely to interact with enzymes or cofactors involved in GABA metabolism .

Transport and Distribution

It is known that this compoundcan occupy hippocampal GABAA α5 receptors in a dose-dependent manner, suggesting that it may be transported and distributed to these receptors within cells .

Subcellular Localization

Given its binding to GABAA receptors, it is likely to be localized to the cell membrane where these receptors are typically found .

準備方法

ONO-8590580の合成は、ベンゾイミダゾール構造の核の調製から始まるいくつかの段階を含みます。合成経路には以下の段階が含まれます。

ベンゾイミダゾール核の形成: これは、適切な前駆体を酸性条件下で環化することにより行われます。

フルオロ基とメチル基の導入: これらの基は、選択的なハロゲン化とメチル化反応により導入されます。

ピリジニル基とイミダゾリル基の結合: これらの基は、求核置換反応によって結合されます。

化学反応の分析

ONO-8590580は、いくつかのタイプの化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、様々な酸化誘導体を形成することができます。

還元: 還元反応は、化合物に存在する官能基を修飾するために実行することができます。

科学研究アプリケーション

ONO-8590580は、いくつかの科学研究アプリケーションを持っています。

化学: ガンマアミノ酪酸A型受容体のモジュレーションを研究するためのツール化合物として使用されます。

生物学: この化合物は、ガンマアミノ酪酸A型受容体の記憶と認知機能における役割を調査するために使用されます。

医学: ONO-8590580は、アルツハイマー病などの認知症に対する潜在的な治療薬として研究されています。

類似化合物との比較

ONO-8590580は、α5サブユニットを含むガンマアミノ酪酸A型受容体に対する高い選択性と効力のために、他の類似化合物とは異なります。類似の化合物には以下が含まれます。

L-655,708: α5サブユニットを含むガンマアミノ酪酸A型受容体のもう一つの負のアロステリックモジュレーターです。

MRK-016: 類似のモジュレーター効果を持つ化合物ですが、選択性と効力のプロファイルが異なります。

Ro 4938581: 異なる薬理学的特性を持つもう一つのモジュレーターです

特性

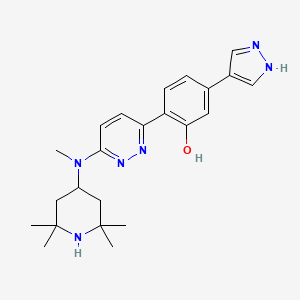

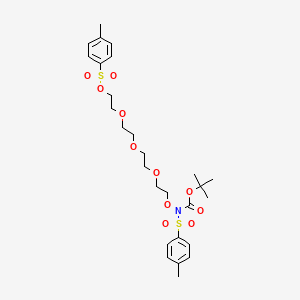

IUPAC Name |

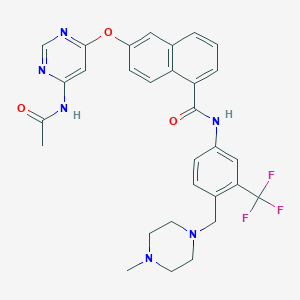

3-(cyclopropylmethyl)-6-fluoro-7-methyl-N-[5-(1-methylimidazol-4-yl)pyridin-2-yl]benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6/c1-13-20(22)16(7-18-21(13)25-12-28(18)9-14-3-4-14)26-19-6-5-15(8-23-19)17-10-27(2)11-24-17/h5-8,10-12,14H,3-4,9H2,1-2H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGJMHPGMVUEKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC2=C1N=CN2CC3CC3)NC4=NC=C(C=C4)C5=CN(C=N5)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ONO-8590580 interact with its target and what are the downstream effects?

A1: this compoundacts as a negative allosteric modulator (NAM) of GABAA receptors containing the α5 subunit (GABAA α5). These receptors are highly concentrated in the hippocampus, a brain region crucial for memory processing [, ]. this compoundbinds to the benzodiazepine binding site on GABAA α5 receptors, inhibiting GABA-induced chloride ion channel activity []. This inhibition enhances hippocampal long-term potentiation (LTP), a key mechanism underlying learning and memory [].

Q2: What is the relationship between the structure of this compoundand its activity on GABAA α5 receptors?

A2: While specific structure-activity relationship (SAR) data for this compoundhasn't been explicitly detailed in the provided research [, ], it's known that subtle modifications to the chemical structure of molecules can drastically impact their binding affinity, selectivity, and ultimately their effects on target receptors. Further research exploring SAR would be crucial to optimize ONO-8590580's properties for potential therapeutic applications.

Q3: What preclinical evidence supports the potential of this compoundfor treating cognitive disorders?

A3: In preclinical rodent models, this compounddemonstrates promising effects on cognitive function. Orally administered this compoundsuccessfully reversed memory deficits induced by MK-801 in the passive avoidance test []. Additionally, it improved cognitive performance in the eight-arm radial maze test, demonstrating comparable or even superior efficacy to donepezil, a drug currently used to treat Alzheimer's disease []. Importantly, these cognitive benefits were not accompanied by anxiogenic or proconvulsant effects, highlighting its potential safety profile [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

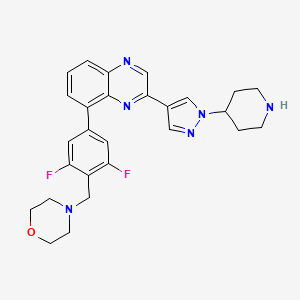

![N-(2,6-diethylphenyl)-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B609676.png)

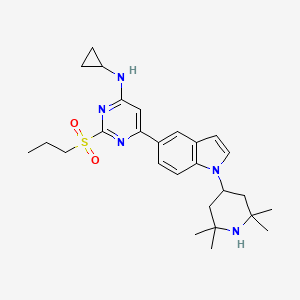

![(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B609693.png)